molecular formula C16H15FN6S B14943220 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943220
M. Wt: 342.4 g/mol
InChI Key: HEQJSJLWFOBHSL-UHFFFAOYSA-N
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Description

6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the triazole ring: This step often involves the cyclization of hydrazides with appropriate reagents such as acyl chlorides or isocyanates.

    Formation of the thiadiazole ring: This can be done by reacting thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazole or pyrazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic fluorophenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple heterocyclic rings often enhances their ability to interact with biological targets.

Medicine

In medicine, such compounds could be explored for their therapeutic potential. For instance, they might be tested for activity against specific diseases or conditions, and their pharmacokinetic properties could be studied to optimize drug delivery.

Industry

Industrially, these compounds might find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo- analogs.

Properties

Molecular Formula

C16H15FN6S

Molecular Weight

342.4 g/mol

IUPAC Name

6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15FN6S/c1-4-22-10(3)13(9(2)20-22)15-21-23-14(18-19-16(23)24-15)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3

InChI Key

HEQJSJLWFOBHSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)C

Origin of Product

United States

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